Methyl 4-(acridin-9-yl)butanoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H17NO2 |
|---|---|
Molecular Weight |
279.3 g/mol |
IUPAC Name |
methyl 4-acridin-9-ylbutanoate |
InChI |
InChI=1S/C18H17NO2/c1-21-18(20)12-6-9-13-14-7-2-4-10-16(14)19-17-11-5-3-8-15(13)17/h2-5,7-8,10-11H,6,9,12H2,1H3 |
InChI Key |
LUXCFYTWVSSZOB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Origin of Product |
United States |
Advanced Synthetic Techniques for Analogues
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. clockss.orgajrconline.orgijnrd.org This technique has been successfully applied to the synthesis of various acridine derivatives.
The application of microwave irradiation can dramatically reduce reaction times for the synthesis of 9-substituted acridines from hours to just a few minutes, while still achieving good to excellent yields. clockss.orgtandfonline.com For instance, the Bernthsen reaction, a classic method for acridine synthesis involving the condensation of diarylamines with carboxylic acids in the presence of a condensing agent like zinc chloride, is significantly accelerated under microwave conditions. clockss.org
A study demonstrated the rapid synthesis of 9-substituted acridines by reacting diphenylamine (B1679370) with various carboxylic acids under microwave irradiation in the presence of zinc chloride. clockss.org The reactions were typically completed within 5 minutes, affording the desired products in yields ranging from 60% to 80%. tandfonline.com In contrast, conventional heating required several hours to achieve comparable results. clockss.org
Table 1: Comparison of Microwave-Assisted and Conventional Synthesis of 9-Methylacridine clockss.org
| Method | Reaction Time | Yield |
| Microwave Irradiation (200 W) | 5 min | 79% |
| Conventional Heating (200 °C) | 8 h | 82% |
The use of microwave assistance is not limited to the Bernthsen reaction. It has also been employed in one-pot, three-component reactions for the synthesis of acridine-1,8(2H,5H)-diones. ijcce.ac.ir This approach offers a green and efficient route to complex acridine structures. rsc.org A modified commercial domestic microwave oven has also been successfully used for the high-yield synthesis of related anthracene (B1667546) adducts, demonstrating the accessibility of this technology. mdpi.com
Metal-Free Catalysis in Acridine Derivatization
The development of metal-free catalytic systems is a growing area of research aimed at providing more sustainable and cost-effective synthetic routes. While transition metals are often used in cross-coupling reactions to form C-C and C-N bonds, metal-free alternatives are gaining attention for the derivatization of heterocyclic compounds. nih.gov
For acridine derivatization, metal-free approaches can be particularly advantageous in avoiding potential contamination of the final products with residual metals, which is a critical consideration for pharmaceutical applications. Recent advances have focused on the direct C-H functionalization of heteroarenes using various metal-free methods. nih.govjiaolei.group
One promising strategy involves the use of diaryliodonium salts as arylating agents under metal-free conditions. nih.gov This method has been successfully applied to the C-H arylation of various heterocycles. While direct examples for acridine are still emerging, the principles can be extended to the functionalization of the acridine core. Another approach involves the TBHP-promoted oxidative annulation of isatins with arynes to furnish acridone (B373769) derivatives, which are oxidized forms of acridines. nih.gov
Furthermore, metal-free aziridination of olefins has been demonstrated, which could be a potential route for introducing nitrogen-containing side chains to an acridine precursor. nih.gov The development of metal-free catalysts, such as those derived from rice husks, for multicomponent reactions also presents a green alternative for the synthesis of acridine derivatives. rsc.org
Table 2: Examples of Metal-Free Reactions for Heterocycle Derivatization
| Reaction Type | Reagents | Key Features |
| C-H Arylation | Diaryliodonium salts | Avoids transition metal catalysts. nih.gov |
| Oxidative Annulation | Isatins, Arynes, TBHP | Provides access to acridone derivatives. nih.gov |
| Aziridination | N-aminopyridinium salts | Metal-free approach to N-functionalization. nih.gov |
One-Pot Synthetic Approaches
One-pot, multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single reaction vessel to form a complex product in a single step. acs.orgmdpi.com These reactions are characterized by high atom economy, reduced waste generation, and operational simplicity, making them an attractive strategy for the synthesis of acridine derivatives. acs.org
Several one-pot methodologies have been developed for the synthesis of the acridine scaffold. A common approach involves the condensation of an aldehyde, a 1,3-dicarbonyl compound (such as dimedone or 1,3-cyclohexanedione), and an amine or ammonium (B1175870) acetate (B1210297). ijcce.ac.iracs.orgmdpi.com These reactions can be catalyzed by various catalysts, including Lewis acids and solid acid catalysts, and can often be performed under environmentally friendly conditions. rsc.orgmdpi.com
For example, the synthesis of acridine-1,8(2H,5H)-diones has been achieved through a one-pot, three-component reaction of dimedone, an arylglyoxal, and ammonium acetate in water under microwave irradiation. ijcce.ac.ir Another study reported a novel mechanistic investigation of the three-component reaction involving a 1,3-dione, an aldehyde, and an aromatic amine to produce acridine derivatives. acs.org
The versatility of one-pot reactions allows for the synthesis of a diverse range of acridine derivatives by varying the starting components. researchgate.netderpharmachemica.com For instance, a Ce(IV)-catalyzed three-component reaction between chalcones, anilines, and β-ketoesters, followed by a microwave-assisted cyclization, has been used to afford 1,3-diaryl-1,2-dihydroacridin-9(10H)-ones. nih.gov
Table 3: Examples of One-Pot Syntheses of Acridine Derivatives
| Reactants | Catalyst/Conditions | Product Type |
| Dimedone, Arylglyoxal, Ammonium Acetate | Microwave, Water | Acridine-1,8(2H,5H)-dione ijcce.ac.ir |
| Aldehyde, Dimedone, Ammonium Acetate | Fe3O4@Polyaniline-SO3H, EtOH | Acridinedione derivative mdpi.com |
| Chalcone, Aniline, β-Ketoester | Ce(IV), then Microwave | 1,3-Diaryl-1,2-dihydroacridin-9(10H)-one nih.gov |
| 3,4,9,10-Tetrahydroacridine-1(2H)-one, Aldehyde, Ammonia | PEG-400 | Acridine derivative derpharmachemica.com |
These one-pot approaches provide efficient and modular routes to a wide array of acridine analogues, which could be readily adapted for the synthesis of Methyl 4-(acridin-9-yl)butanoate by selecting the appropriate starting materials.
Absorption Spectroscopy
The electronic absorption spectra of acridine and its derivatives are characterized by well-defined bands in the UV-Visible region. The absorption profile is dominated by transitions involving the π-electron system of the heterocyclic acridine core. researchgate.net Typically, acridine derivatives exhibit significant absorption in the 350–450 nm range, which corresponds to π-π* electronic transitions within the conjugated ring system. researchgate.net
The substitution at the C-9 position, as seen in this compound, influences the precise wavelength and intensity of these absorption bands. The nature of the substituent can modify the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λ_max_). The spectra generally feature multiple bands, reflecting different electronic transitions within the molecule. For instance, studies on various 9-substituted acridines reveal complex spectra with distinct peaks. The interaction of these derivatives with other molecules, such as DNA, can lead to changes in the absorption spectrum, such as hypochromism (a decrease in absorption intensity), which is a key indicator of intermolecular interactions. researchgate.netresearchgate.net
Table 1: UV-Visible Absorption Maxima for Selected Acridine Derivatives
| Compound/Derivative Class | Absorption Maxima (λ_max_) (nm) | Solvent/Buffer |
|---|---|---|
| General Acridine Derivatives | 350 - 450 | Various |
| Acridin-9-ylthioureas | ~420 - 423 | Acetonitrile |
This table presents generalized or specific absorption data for classes of acridine derivatives to illustrate the typical spectral region. researchgate.netresearchgate.net
Solvatochromism refers to the change in the position, and sometimes intensity, of UV-Visible absorption bands of a compound in response to a change in solvent polarity. Such studies provide insight into the nature of solute-solvent interactions and the difference in polarity between the ground and excited states of the molecule. For acridine derivatives, the excited singlet state is generally found to be more polar than the ground state. researchgate.net
The effect of the solvent on the spectral shifts can be analyzed using empirical scales of solvent polarity, such as the Kamlet-Abboud-Taft parameters. This approach allows for the separation and quantification of nonspecific and specific solute-solvent interactions. researchgate.net
Nonspecific Interactions: In aprotic solvents, shifts in the absorption bands are primarily governed by general dipolarity and polarizability effects between the solute (the acridine derivative) and the solvent molecules. researchgate.net
Specific Interactions: In protic solvents, such as alcohols, specific interactions like hydrogen bond formation between the solvent and the acridine derivative (e.g., at the heterocyclic nitrogen atom) can cause significant additional spectral shifts. researchgate.net
By analyzing these shifts, it is possible to understand how the electronic transitions of this compound would be influenced by its immediate environment, a critical factor in many of its potential applications.
Fluorescence Spectroscopy
Acridine derivatives are well-known for their strong fluorescence properties. chempap.org Following excitation at a wavelength corresponding to an absorption band, these molecules emit light as they relax from the first excited singlet state (S₁) to the ground state (S₀). The fluorescence emission spectra of 9-substituted acridines typically appear as a broad band, often with some vibrational structure, at wavelengths longer than their absorption bands (a phenomenon known as the Stokes shift).
For many acridine derivatives, fluorescence emission is observed in the blue-green region of the spectrum, generally between 420 nm and 600 nm. researchgate.net The exact position of the emission maximum (λ_em_) and the intensity of the fluorescence are highly dependent on the chemical structure of the substituent at the 9-position and the nature of the solvent. For example, the methylation of certain acridin-9-ylthioureas to form S-methylisothiuronium iodides leads to a significant enhancement of fluorescence intensity, which is attributed to an enhanced conjugation of the substituent with the acridine ring system. researchgate.net
Table 2: Fluorescence Emission Maxima for Selected Acridine Derivatives
| Compound/Derivative Class | Excitation Wavelength (λ_ex_) (nm) | Emission Maxima (λ_em_) (nm) | Solvent |
|---|---|---|---|
| Acridin-9-ylthioureas | ~420 - 423 | ~458 - 463 | Acetonitrile |
| S-methyl-9-acridinylisothiuronium iodides | ~420 - 425 | ~463 - 469 | Acetonitrile |
This table provides representative fluorescence emission data for different classes of acridine derivatives. researchgate.netresearchgate.net
The fluorescence quantum yield (Φ_F_ or QY) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield is a critical parameter for characterizing fluorescent compounds and is highly sensitive to the molecular structure and environment.
The quantum yield of acridine derivatives can vary widely. For instance, 1-(acridin-9-yl)-3-alkyl-S-methylisothiuronium iodides exhibit a fluorescence intensity that is approximately one order of magnitude greater than that of the corresponding precursor thioureas, indicating a significantly higher quantum yield. chempap.orgresearchgate.net This enhancement is often due to structural changes that increase the rigidity of the molecule or alter the electronic pathways to favor radiative decay over non-radiative decay processes. In some highly optimized structures, such as certain acridone-based materials designed for thermally activated delayed fluorescence (TADF), quantum yields can be exceptionally high, reaching up to 94.9%. rsc.org The quantum yield of acridine dyes is also known to change upon binding to macromolecules like DNA. nih.gov
Table 3: Fluorescence Quantum Yields (Φ_F_) for Selected Acridine Derivatives
| Compound/Derivative | Quantum Yield (Φ_F_) | Conditions |
|---|---|---|
| 3,6-DPXZ-AD (an acridone derivative) | 0.949 (94.9%) | Doped film |
| Acridine Orange | Increases with P/D ratio | Bound to DNA |
This table showcases the range of quantum yields observed in different types of acridine compounds. rsc.orgnih.gov
The fluorescence lifetime (τ_F_) is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. It is an intrinsic property of a fluorophore and is typically on the order of nanoseconds (ns) for many organic dyes. The analysis of fluorescence lifetimes provides dynamic information about the excited state and its interactions with the environment.
The fluorescence lifetime of acridine derivatives can be determined using time-resolved fluorescence spectroscopy techniques. This parameter is sensitive to factors that quench fluorescence, such as interactions with other molecules or specific solvent effects. For example, a novel acridone-based TADF material was reported to have a short delayed fluorescence lifetime of 1.6 microseconds (µs). rsc.org For other acridine dyes like acridine orange and proflavine (B1679165), the mean fluorescence lifetime has been studied in detail, particularly how it changes upon binding to DNA, revealing complex relationships with the quantum yield. nih.gov The study of fluorescence lifetimes is crucial for understanding the photophysical pathways of de-excitation and for the application of these compounds as molecular probes.
Solvent Effects on Fluorescence Behavior
The fluorescence characteristics of acridine derivatives, including by extension this compound, are significantly influenced by the solvent environment. The polarity and hydrogen-bonding capacity of the solvent can alter the energy levels of the excited state, leading to shifts in the emission maxima and changes in the fluorescence quantum yield (Φf). lsu.edu
For many 9-substituted acridines, a red shift (bathochromic shift) in the fluorescence emission is observed in more polar solvents. This phenomenon is attributed to the stabilization of the more polar excited state by the polar solvent molecules. This stabilization lowers the energy of the excited state, resulting in emission of lower energy (longer wavelength) light. nih.govrsc.org
The following table summarizes the solvent-dependent fluorescence properties of a representative 9-substituted acridine, illustrating the typical trends observed.
Table 1: Solvent Effects on the Fluorescence Properties of a Representative 9-Substituted Acridine Derivative.
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φf) |
|---|---|---|---|---|
| Cyclohexane | 2.02 | 1.427 | 410 | 0.85 |
| Dioxane | 2.21 | 1.422 | 415 | 0.80 |
| Chloroform | 4.81 | 1.446 | 425 | 0.65 |
| Ethanol | 24.55 | 1.361 | 435 | 0.50 |
| Acetonitrile | 37.5 | 1.344 | 430 | 0.45 |
| Water | 80.1 | 1.333 | 450 | 0.30 |
Note: Data presented is representative for a typical 9-alkylacridine and is intended for illustrative purposes due to the lack of specific data for this compound.
Time-Resolved Fluorescence Studies
Time-resolved fluorescence spectroscopy provides insights into the excited-state dynamics of fluorescent molecules, including their fluorescence lifetime (τf). instras.com The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. instras.com This parameter is sensitive to the molecular structure and the surrounding environment. instras.comnih.gov
For acridine derivatives, fluorescence lifetimes are typically in the nanosecond (ns) range. instras.com These lifetimes can be influenced by various factors, including the nature of the substituent at the 9-position and the solvent. dtic.mil For example, in the case of aminocoumarins, the fluorescence lifetime decreases in more polar solvents, which is consistent with the opening of a non-radiative decay channel, such as the formation of a TICT state. dtic.mil
While specific time-resolved fluorescence data for this compound is not available in the surveyed literature, studies on related 9-substituted acridines provide valuable information. For instance, the fluorescence decay of many acridine derivatives can be described by a single exponential decay model, indicating the presence of a single emitting species. instras.com However, in some cases, a bi-exponential decay may be observed, suggesting more complex excited-state processes, such as the presence of different conformers or excited-state reactions. mdpi.com
Table 2: Representative Fluorescence Lifetimes of 9-Alkylacridine Derivatives in Different Solvents.
| Solvent | Fluorescence Lifetime (τf, ns) |
|---|---|
| Cyclohexane | 15.2 |
| Dioxane | 14.8 |
| Chloroform | 12.5 |
| Ethanol | 10.1 |
| Acetonitrile | 9.5 |
| Water | 7.3 |
Note: Data presented is representative for a typical 9-alkylacridine and is intended for illustrative purposes due to the lack of specific data for this compound.
Triplet State Characterization
Triplet-Triplet Absorption Spectroscopy
Following intersystem crossing from the lowest excited singlet state (S1), the molecule populates the lowest triplet state (T1). Triplet-triplet (T-T) absorption spectroscopy is a powerful technique to study the properties of this T1 state. This method involves exciting the molecule to the T1 state and then measuring the absorption of a second photon, which promotes the molecule from the T1 state to a higher triplet state (Tn). nist.gov
The T-T absorption spectra of acridine derivatives typically exhibit broad absorption bands in the visible region of the electromagnetic spectrum. rsc.org The position and intensity of these bands are characteristic of the acridine triplet state and can be influenced by substitution at the 9-position. While specific T-T absorption data for this compound is not documented in the reviewed literature, related acridine derivatives show strong and broad triplet excited-state absorption. rsc.org
Triplet Lifetime Measurements
The triplet lifetime (τT) is the average duration for which a molecule remains in the lowest triplet state before decaying back to the ground state, typically through non-radiative processes or phosphorescence. Triplet lifetimes of acridine derivatives can vary significantly, from microseconds (µs) to milliseconds (ms), depending on the molecular structure and the experimental conditions, such as the presence of oxygen, which is an efficient quencher of triplet states. nih.govresearchgate.net
For instance, the triplet state of 9-mesityl-10-methylacridinium (B1239669) cation, a related acridine derivative, has a lifetime of approximately 30 µs at room temperature in the absence of oxygen. nih.govresearchgate.net In a rigid glassy matrix at 77 K, where non-radiative decay pathways are suppressed, the triplet lifetime can be significantly longer. nih.govresearchgate.net
Quantum Efficiencies of Triplet Formation
For some acridine derivatives, the quantum yield of triplet formation can be substantial. For example, the quantum yield for the formation of the locally excited triplet state of the 9-mesityl-10-methylacridinium cation is reported to be 0.38. nih.govresearchgate.net This value can be influenced by the presence of heavy atoms in the solvent (the heavy-atom effect), which can enhance the rate of intersystem crossing. nih.govresearchgate.net
Table 3: Triplet State Properties of a Representative 9-Substituted Acridine Derivative.
| Property | Value | Conditions |
|---|---|---|
| Triplet-Triplet Absorption Max (λT-T, nm) | ~ 450 - 600 | Room Temperature, Solution |
| Triplet Lifetime (τT) | ~ 30 µs | Room Temperature, Deoxygenated Solution |
| Quantum Yield of Triplet Formation (ΦT) | ~ 0.3 - 0.4 | Room Temperature, Solution |
Note: Data presented is based on values reported for related acridine derivatives and is intended for illustrative purposes due to the lack of specific data for this compound.
Advanced Photophysical Phenomenon Studies
Further investigations into the photophysics of acridine derivatives have explored more complex phenomena. For example, in certain donor-acceptor systems based on the acridine scaffold, photoinduced charge transfer can occur, leading to the formation of a charge-transfer (CT) state. nih.govresearchgate.net The fluorescence and decay dynamics of this CT state can also be highly sensitive to the solvent environment. nih.govresearchgate.net
Additionally, the interaction of the triplet state of acridine derivatives with molecular oxygen has been studied. This interaction can lead to the formation of singlet molecular oxygen, a highly reactive species, with a high quantum yield. nih.govresearchgate.net This property is relevant for applications in photodynamic therapy.
While detailed advanced photophysical studies specifically on this compound are not extensively documented, the rich photophysical behavior observed in analogous acridine derivatives suggests that this compound likely exhibits a range of interesting and potentially useful photophysical properties that warrant further investigation.
Photoinduced Electron Transfer (PET) Mechanisms
Photoinduced Electron Transfer (PET) is a fundamental process in photochemistry where an electron is transferred from a photoexcited donor molecule to an acceptor molecule, or vice versa. In the context of acridine derivatives, the acridine moiety typically acts as the fluorophore and can function as either an electron donor or acceptor depending on the nature of the substituents and the surrounding molecular environment.
The general mechanism for PET involves the absorption of a photon by the fluorophore (in this case, the acridin-9-yl group), which promotes it to an excited electronic state. If a suitable electron donor or acceptor is in close proximity, an electron can be transferred, leading to the formation of a radical ion pair. This process effectively quenches the fluorescence of the acridine core.
For a molecule like this compound, the butanoate group itself is not a strong electron donor or acceptor. However, the nitrogen atom within the acridine ring system possesses a lone pair of electrons and can be involved in PET processes, particularly in the presence of suitable quenchers. The efficiency of PET is governed by several factors, including the free energy change of the electron transfer process (ΔG°), the distance and orientation between the donor and acceptor, and the reorganization energy of the system.
In many acridine-based chemosensors, a receptor unit is attached to the acridine fluorophore. Upon binding of an analyte, the electronic properties of the receptor are altered, which in turn modulates the PET process and leads to a change in the fluorescence output, often referred to as a "turn-on" or "turn-off" response. For instance, the binding of a metal ion to a receptor can inhibit PET, restoring the fluorescence of the acridine unit.
Photoluminescence Quenching Investigations
Photoluminescence quenching refers to any process that decreases the fluorescence intensity of a given substance. Quenching can occur through various mechanisms, including PET, Förster Resonance Energy Transfer (FRET), and collisional quenching. In the study of acridine derivatives, understanding quenching mechanisms is crucial for applications in sensing and molecular probes.
Investigations into the quenching of acridine derivatives often involve studying their interactions with different quencher molecules. These can be electron-deficient molecules, such as nitroaromatic compounds, or electron-rich species. The quenching process can be either dynamic (collisional) or static (formation of a non-fluorescent complex).
The Stern-Volmer equation is a key tool used to analyze quenching data:
I₀ / I = 1 + Kₛᵥ[Q]
Where:
I₀ is the fluorescence intensity in the absence of the quencher.
I is the fluorescence intensity in the presence of the quencher.
Kₛᵥ is the Stern-Volmer quenching constant.
[Q] is the concentration of the quencher.
By plotting I₀/I against [Q], a linear relationship is often observed for dynamic quenching, and the slope provides the Stern-Volmer constant. This constant is a measure of the quenching efficiency.
For acridine derivatives, quenching studies have revealed important information about their excited-state properties and their interactions with other molecules. For example, the fluorescence of some acridine compounds is known to be quenched by halide ions, which can occur through a heavy-atom effect that enhances intersystem crossing to the triplet state, thereby reducing fluorescence.
In the case of this compound, potential quenchers could interact with the acridine ring system. The butanoate side chain, while not directly participating in the electronic transitions of the fluorophore, could influence the accessibility of the acridine core to quenchers in solution.
Computational and Theoretical Chemistry Studies of Methyl 4 Acridin 9 Yl Butanoate
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in providing a detailed description of the geometric and electronic properties of Methyl 4-(acridin-9-yl)butanoate. These methods, rooted in the principles of quantum mechanics, allow for the precise modeling of molecular systems.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the electronic structure of molecules. bnmv.ac.in It is frequently employed to study acridine (B1665455) derivatives due to its favorable balance between computational cost and accuracy. researchgate.net DFT calculations for acridine derivatives are typically performed using hybrid functionals, such as B3LYP, in conjunction with various basis sets like 6-31G(d,p) and 6-311G(d,p), to provide reliable predictions of their properties. bnmv.ac.in
Interactive Table: Representative Calculated Geometrical Parameters for a 9-Substituted Acridine Core
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |
| Bond Length | C9 | C11 | ~1.40 | |
| Bond Length | C9 | N10 | ~1.35 | |
| Bond Length | N10 | C14 | ~1.38 | |
| Bond Angle | C11 | C9 | C12 | ~119 |
| Bond Angle | C9 | N10 | C14 | ~118 |
| Dihedral Angle | C11 | C9 | C12 | C13 |
Note: These are representative values based on DFT calculations of similar 9-substituted acridine structures and are intended to be illustrative for the acridine core of this compound.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. wikipedia.org A smaller gap generally implies higher reactivity. researchgate.net For acridine derivatives, the HOMO is typically localized on the acridine ring system, while the LUMO distribution can be influenced by the nature of the substituent at the 9-position.
Interactive Table: Representative Frontier Orbital Energies for a 9-Substituted Acridine Derivative
| Parameter | Energy (eV) |
| HOMO Energy | ~ -5.5 to -6.5 |
| LUMO Energy | ~ -1.5 to -2.5 |
| HOMO-LUMO Gap | ~ 3.5 to 4.5 |
Note: These values are illustrative and based on DFT calculations reported for various 9-substituted acridine derivatives. bnmv.ac.inresearchgate.net
The ionization potential (IP) and electron affinity (EA) are fundamental electronic properties that can be calculated using DFT. The IP represents the energy required to remove an electron from a molecule, while the EA is the energy released when an electron is added. According to Koopman's theorem, the IP and EA can be approximated from the energies of the HOMO and LUMO, respectively (IP ≈ -EHOMO and EA ≈ -ELUMO). bnmv.ac.in Studies on acridine derivatives have shown that substituents can significantly influence these properties. bnmv.ac.in
Interactive Table: Representative Calculated Ionization Potential and Electron Affinity for a 9-Substituted Acridine
| Parameter | Value (eV) |
| Ionization Potential (IP) | ~ 5.5 to 6.5 |
| Electron Affinity (EA) | ~ 1.5 to 2.5 |
Note: These are approximate values derived from the representative HOMO and LUMO energies of 9-substituted acridine derivatives. bnmv.ac.in
Conceptual DFT provides a framework for quantifying chemical concepts such as electronegativity, hardness, and softness using the energies of the frontier orbitals. bnmv.ac.in These global reactivity descriptors are valuable for predicting the chemical behavior of molecules.
Electronegativity (χ): Represents the ability of a molecule to attract electrons and is calculated as χ = -(EHOMO + ELUMO)/2.
Chemical Hardness (η): Measures the resistance to change in electron distribution and is given by η = (ELUMO - EHOMO)/2.
Chemical Softness (S): Is the reciprocal of hardness (S = 1/η) and indicates the molecule's polarizability.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons and is defined as ω = μ²/2η, where μ is the chemical potential (μ ≈ -χ).
Interactive Table: Representative Conceptual DFT Descriptors for a 9-Substituted Acridine
| Descriptor | Formula | Representative Value |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | ~ 3.5 - 4.5 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | ~ 1.75 - 2.25 eV |
| Chemical Softness (S) | 1/η | ~ 0.44 - 0.57 eV⁻¹ |
| Electrophilicity Index (ω) | μ²/2η | ~ 2.7 - 4.6 eV |
Note: These values are calculated based on the representative HOMO and LUMO energies for 9-substituted acridine derivatives. bnmv.ac.in
Molecular Modeling and Simulation
Molecular modeling and simulation are powerful tools in computational chemistry that allow for the investigation of molecular structures, interactions, and dynamics at an atomic level. These methods are crucial for understanding how molecules like this compound might interact with biological systems.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and its biological target. nih.govzuj.edu.jo
For this compound, docking studies would be employed to explore its potential interactions with various biological targets known to bind acridine derivatives. The acridine ring is a classic DNA intercalator, and thus, a primary target for docking studies would be double-stranded DNA. ias.ac.in Other potential targets include enzymes like topoisomerases, cholinesterases, and kinases, which are often modulated by acridine-based compounds. nih.govnih.gov
The process involves preparing the 3D structures of both the ligand (this compound) and the receptor. The ligand's structure would be optimized to its lowest energy conformation. Using docking software, the ligand is then placed into the binding site of the receptor, and various orientations and conformations are sampled. Each resulting pose is scored based on a scoring function that estimates the binding free energy. A lower docking score typically indicates a more favorable binding interaction.
Table 1: Hypothetical Molecular Docking Results for this compound with Various Biological Targets This table is illustrative and does not represent published experimental data.
| Biological Target (PDB ID) | Binding Site | Docking Score (kcal/mol) | Key Interacting Residues/Bases | Predicted Interaction Type(s) |
|---|---|---|---|---|
| dsDNA (e.g., 1T8I) | Intercalation Site | -9.5 | Guanine, Cytosine | π-π Stacking, Hydrophobic |
| Topoisomerase I (e.g., 1T8I) | DNA-Enzyme Interface | -8.2 | Asp533, Arg364 | Hydrogen Bonding, π-Cation |
| Butyrylcholinesterase (BChE) (e.g., 4BDS) | Active Site Gorge | -7.8 | Trp82, Tyr332 | π-π Stacking, Hydrophobic |
Following molecular docking, Molecular Dynamics (MD) simulations are often performed to study the stability and dynamics of the predicted ligand-receptor complex over time. researchgate.net An MD simulation solves Newton's equations of motion for a system of atoms and molecules, providing a detailed view of the conformational changes and intermolecular interactions. nih.gov
For a complex of this compound with a target like DNA or an enzyme, an MD simulation would be initiated using the best-docked pose. The complex would be solvated in a water box with appropriate ions to mimic physiological conditions. The simulation would then be run for a duration typically ranging from nanoseconds to microseconds.
Analysis of the MD trajectory can reveal:
Stability of the complex: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone. researchgate.net
Flexibility of the system: Through analysis of the root-mean-square fluctuation (RMSF) of individual residues. researchgate.net
Key interactions: The persistence of hydrogen bonds, hydrophobic contacts, and other interactions over the simulation time.
Binding free energy: Calculated using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to provide a more accurate estimation of binding affinity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds.
To perform a QSAR analysis for a series of acridine derivatives including this compound, a dataset of compounds with experimentally measured biological activity (e.g., IC50 values) against a specific target is required. For each molecule, a set of numerical descriptors is calculated, which quantify various aspects of its chemical structure, such as:
Constitutional descriptors: Molecular weight, atom counts.
Topological descriptors: Describing atomic connectivity.
Geometric descriptors: Molecular surface area, volume.
Physicochemical descriptors: LogP (lipophilicity), molar refractivity. nih.gov
Electronic descriptors: Dipole moment, partial charges.
Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation linking these descriptors to the biological activity. nih.gov A robust QSAR model would have high predictive power, allowing researchers to prioritize the synthesis of new derivatives with potentially enhanced activity.
Table 2: Example of Descriptors Used in a QSAR Model for Acridine Derivatives This table is illustrative and does not represent a specific published model.
| Compound | LogP | Molecular Weight | Topological Polar Surface Area (TPSA) | Predicted Activity (e.g., -logIC50) |
|---|---|---|---|---|
| This compound | 4.2 | 305.36 | 38.33 Ų | 5.8 |
| Acridine Derivative A | 3.8 | 291.33 | 45.56 Ų | 5.5 |
| Acridine Derivative B | 4.5 | 319.39 | 38.33 Ų | 6.1 |
Molecular Interactions and Mechanistic Research Non Clinical Focus
Cellular and Subcellular Interaction Studies (Non-Clinical)
Subcellular Localization and Accumulation (e.g., Lysosomes, Dense Bodies)
Research into the subcellular distribution of acridine derivatives is crucial for understanding their mechanisms of action. While specific studies focusing solely on the subcellular localization of this compound are not extensively detailed in the provided search results, the general behavior of acridine compounds suggests a propensity for accumulation in acidic organelles like lysosomes. This is due to the basic nature of the acridine ring system, which becomes protonated in the low pH environment of these organelles, leading to their trapping and concentration. The specific localization can be influenced by the nature of the substituent at the 9-position of the acridine ring.
Further investigation is required to definitively determine the precise subcellular accumulation patterns of this compound and to ascertain if it specifically localizes within dense bodies or other organelles.
Advanced Applications and Derivatization Strategies in Chemical Biology and Materials Science
Development as Fluorescent Probes and Labels
The inherent fluorescence of the acridine (B1665455) nucleus makes it an ideal platform for the design of probes and labels for biological and non-biological systems. nih.govrsc.org The emission properties of acridine derivatives are often sensitive to their local environment, a characteristic that has been exploited to develop sensors for a range of analytes and biological events.
Nucleic Acid Probes
Acridine derivatives are well-known for their ability to interact with nucleic acids, a property that has been harnessed to create fluorescent probes for DNA and RNA. nih.govnih.gov The planar acridine ring can insert itself between the base pairs of double-stranded DNA, a process known as intercalation. nih.govaatbio.com This interaction often leads to a significant change in the fluorescence of the acridine moiety, providing a detectable signal upon binding. researchgate.net
One of the most classic examples is Acridine Orange, which exhibits differential fluorescence depending on whether it binds to double-stranded DNA (dsDNA) or single-stranded nucleic acids like RNA. When intercalated into dsDNA, it fluoresces green, while its association with ssDNA or RNA through electrostatic interactions results in red fluorescence. aatbio.comwikipedia.orgnih.govlogosbio.commdpi.com This property allows for the simultaneous visualization of both types of nucleic acids within cells. nih.gov
Modern advancements have led to the development of more sophisticated acridine-based nucleic acid probes. For instance, linear oligonucleotide probes incorporating an acridine moiety can act as a quencher. Upon hybridization with a complementary target sequence, the conformational change separates the fluorophore and the acridine, leading to an increase in fluorescence. researchgate.net These probes have demonstrated the ability to discriminate between fully matched sequences and those with point mutations. researchgate.net
| Acridine Derivative | Target Nucleic Acid | Mechanism of Action | Fluorescence Change | Reference |
| Acridine Orange | dsDNA | Intercalation | Green Emission | aatbio.comwikipedia.orgmdpi.com |
| Acridine Orange | ssDNA/RNA | Electrostatic Stacking | Red Emission | aatbio.comwikipedia.orgnih.gov |
| Acridine-labeled Oligonucleotide | Complementary DNA/RNA | Hybridization-induced conformational change | Fluorescence "turn-on" | researchgate.net |
Conformation Analysis of Peptides
The conjugation of acridine derivatives to peptides has emerged as a powerful strategy for studying peptide-nucleic acid interactions and peptide conformation. acs.orgnih.gov By attaching an acridine moiety to a peptide, researchers can create hybrid molecules that combine the sequence-specific binding properties of the peptide with the fluorescent signaling and nucleic acid-intercalating capabilities of the acridine. acs.org
In one approach, an acridine-peptide conjugate was designed to target a specific RNA hairpin structure. The acridine moiety, tethered to the peptide, enhances the binding affinity and specificity of the peptide for its RNA target. nih.gov The fluorescence of the acridine can be monitored to report on the binding event. Furthermore, the structural context of how the acridine is linked to the peptide is crucial for the observed enhancement in binding. nih.gov Such conjugates are valuable tools for probing the structure and function of peptide-RNA complexes.
Branched peptides decorated with acridine moieties have also been synthesized and evaluated for their antimicrobial activity. These studies suggest that the acridine functional group is a key driver of their potent inhibitory effects against bacteria, likely through interactions with bacterial nucleic acids. nih.gov
Intracellular pH Indicators
The fluorescence of certain acridine derivatives is sensitive to pH, which has led to their investigation as intracellular pH indicators. wikipedia.org Acridine Orange, for example, is a weak base that can accumulate in acidic organelles such as lysosomes. aatbio.comnih.gov In these low-pH environments, the dye becomes protonated and trapped, leading to a change in its fluorescence emission from green to orange or red. wikipedia.orgresearchgate.net This property has been utilized to study lysosomal vacuolation and autophagy. wikipedia.org
However, the use of acridine derivatives as precise indicators of cytoplasmic pH can be challenging. Studies have shown that compounds like quinacrine (B1676205) and 9-aminoacridine (B1665356) tend to concentrate in acidic granular organelles within cells rather than being evenly distributed in the cytoplasm. nih.gov This localization is driven by the pH gradient across the organelle membranes. nih.gov Consequently, their fluorescence signal may not accurately reflect the bulk cytosolic pH.
| Acridine Derivative | Organelle/Environment | pH-Dependent Fluorescence | Limitations | Reference |
| Acridine Orange | Acidic Organelles (e.g., Lysosomes) | Emission shifts from green to orange/red at low pH | Accumulation in organelles may not reflect cytosolic pH | wikipedia.orgnih.govresearchgate.net |
| Quinacrine, 9-Aminoacridine | Dense and Alpha-granules (in platelets) | Accumulation driven by pH gradient | Poor indicators of cytoplasmic pH due to sequestration | nih.gov |
Selective Ion Chemosensors (e.g., F⁻, ClO⁻, Metal Ions)
The versatility of the acridine scaffold has been extensively exploited in the design of chemosensors for a variety of ions. By functionalizing the acridine ring with specific ion-binding moieties (receptors), highly selective and sensitive fluorescent sensors can be created. nih.gov
Anion Sensing: Acridinedione derivatives have been shown to be highly selective chemosensors for fluoride (B91410) ions (F⁻). rsc.orgnih.govresearchgate.net The interaction with fluoride, which involves the abstraction of an N-H proton from the acridine derivative, leads to a distinct color change and a "turn-on" fluorescence response. rsc.orgresearchgate.net Another acridine-based probe has been developed for the detection of hypochlorite (B82951) ions (ClO⁻), displaying a fluorescence quenching mechanism upon reaction with the analyte. mdpi.com
Metal Ion Sensing: A range of acridine-based fluorescent chemosensors have been reported for the selective detection of various metal ions. For instance, specific derivatives have been designed to exhibit a selective fluorescence response towards ferric ions (Fe³⁺) and nickel ions (Ni²⁺), enabling their detection in living cells. nih.gov Another derivative, 4,5-bis(N,N-di(2-hydroxyethyl)iminomethyl)acridine (BHIA), acts as a selective "off-on" fluorescent sensor for cadmium ions (Cd²⁺) in aqueous media. researchgate.net Similarly, an easily synthesized N,N′-(acridine-3,6-diyl)dipicolinamide (ACC) sensor demonstrates significant fluorescence quenching in the presence of copper ions (Cu²⁺). rsc.org
| Acridine-Based Sensor | Target Ion | Sensing Mechanism | Detection Limit | Reference |
| Acridinediones | F⁻ | Fluoride-mediated proton abstraction | Not Specified | rsc.orgnih.govresearchgate.net |
| BK ((E)-2-((acridin-9-ylimino)methyl)-N-benzhydrylhydrazine-1-carbothioamide) | ClO⁻ | Fluorescence quenching | 7.65 μM | mdpi.com |
| L1 | Fe³⁺ | Fluorescence response | 4.13 μM | nih.gov |
| L2 | Ni²⁺ | Fluorescence response | 1.52 μM | nih.gov |
| BHIA (4,5-bis(N,N-di(2-hydroxyethyl)iminomethyl)acridine) | Cd²⁺ | "Off-on" fluorescence | 1.3 x 10⁻⁷ M | researchgate.net |
| ACC (N,N′-(acridine-3,6-diyl)dipicolinamide) | Cu²⁺ | Fluorescence quenching | 1.2 x 10⁻⁷ M | rsc.org |
Biomolecule Visualization and Tracking
The cell-permeable nature and fluorescent properties of many acridine derivatives make them excellent tools for visualizing and tracking biomolecules and cellular processes in living cells. rsc.orgmdpi.com Acridine Orange is widely used to stain nucleic acids and acidic organelles, allowing for the study of cell cycle, apoptosis, and autophagy. aatbio.comwikipedia.org
More recently, novel acridine-based probes have been developed to monitor dynamic changes in the cellular microenvironment. For example, probes derived from 9-acridine carboxaldehyde have been synthesized to be sensitive to changes in solvent polarity and viscosity. rsc.org These probes have been successfully used to locate specific organelles like lipid droplets and lysosomes and to dynamically monitor changes in intracellular polarity. rsc.org The ability to visualize such fundamental properties provides valuable insights into cellular metabolism and health. rsc.org Furthermore, the accumulation of acridine derivatives like Acridine Orange in platelets has been used to study their release from dense bodies upon stimulation, offering a method to track cellular secretion processes. nih.gov
Strategies for Structural Modification and Hybridization
Common strategies for structural modification include:
Substitution at the 9-position: The 9-position of the acridine ring is a frequent site for modification. Introducing different substituents, such as anilino groups, can alter the electronic properties and pKa of the ring nitrogen, which can be important for biological interactions. acs.org The synthesis of 9-aminoacridine-4-carboxamides is a key strategy for developing DNA-binding agents. acs.orgcapes.gov.br
N-alkylation and Amidation: The nitrogen atom of the acridine ring or substituents can be alkylated to introduce different functional groups. nih.govacs.org Amidation reactions, for instance, coupling acridone (B373769) acetic acid with amines like piperazine (B1678402) or tryptophan methyl ester, have been used to create new derivatives with potential kinase inhibitory activity. nih.govacs.org
Hybridization with other molecules: A powerful strategy involves creating hybrid molecules that combine the properties of the acridine scaffold with those of other functional units. nih.gov For example, acridine-peptide conjugates merge the nucleic acid-binding properties of acridine with the sequence recognition of peptides. acs.orgnih.gov Acridine-porphyrin hybrids have been developed as photosensitizers for photodynamic therapy. nih.gov
Modern Synthetic Methods: The development of novel synthetic methodologies continues to expand the accessible chemical space of acridine derivatives. These include one-pot, multi-component reactions, microwave-assisted synthesis, and copper-mediated cascade annulations, which offer efficient and environmentally friendly routes to a diverse range of acridine compounds. chemistryviews.orgrsc.orgmdpi.com
These structural modification strategies are essential for the rational design of new acridine-based molecules with tailored properties for specific applications in chemical biology, medicine, and materials science. rsc.orgnih.gov
Installation of Diverse Side Chains and Functional Groups
The acridine framework, a key component of methyl 4-(acridin-9-yl)butanoate, is amenable to the introduction of a wide array of side chains and functional groups. This chemical tractability allows for the systematic modification of the molecule's steric and electronic properties. acs.orgresearchgate.net For instance, the attachment of different substituents to the acridine ring can significantly influence the molecule's photophysical and biological activities. nih.govmdpi.com
The butanoate ester moiety also presents a site for chemical modification. For example, hydrolysis of the ester can yield the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to introduce new functionalities. This strategy is often employed to attach bioactive molecules or to modulate the compound's solubility and pharmacokinetic properties.
Furthermore, the synthesis of acridine derivatives often involves the introduction of functional groups that can be further elaborated. For example, aminoacridines are a prominent class of derivatives that serve as precursors for a multitude of other compounds, including dyes and therapeutic agents. researchgate.net The strategic placement of these functional groups is crucial for directing the molecule's interactions with biological targets or for controlling its self-assembly in materials science applications.
Molecular Hybridization for Enhanced Activity or Specificity
Molecular hybridization involves combining the structural features of this compound with other pharmacophores or functional units to create new chemical entities with enhanced or novel biological activities. This approach aims to leverage the synergistic effects of the combined fragments to improve potency, selectivity, or to overcome drug resistance mechanisms.
A notable example is the development of platinum-acridine hybrid antitumor agents. nih.gov These compounds link a cytotoxic platinum complex to the acridine scaffold, which is known for its DNA intercalating properties. nih.gov This dual-action approach can lead to enhanced anticancer activity compared to the individual components. For instance, certain platinum-acridine hybrids have demonstrated exceptionally high cytotoxicity against lung cancer cell lines. nih.gov
Another strategy involves the creation of hybrids with other heterocyclic systems known for their biological relevance. The goal is to develop multi-target agents that can modulate several biological pathways implicated in diseases like cancer. mdpi.com The design of these hybrids often involves computational modeling to predict their binding affinities and to optimize their structural features for improved therapeutic outcomes.
Conjugation with Other Molecular Scaffolds (e.g., Porphyrin, Platinum Complexes, Thiosemicarbazones, Triazoles)
The conjugation of this compound and its derivatives with other molecular scaffolds has emerged as a powerful strategy to create multifunctional molecules with applications in both medicine and materials science.
Porphyrins: Acridine-porphyrin hybrids have been investigated as photosensitizers in photodynamic therapy (PDT). nih.gov In these conjugates, the acridine moiety acts as a DNA-intercalating anchor, delivering the photosensitizing porphyrin unit to the target site. nih.gov Upon irradiation, the porphyrin generates reactive oxygen species, leading to localized cell death.
Platinum Complexes: As mentioned previously, conjugation with platinum complexes creates potent antitumor agents. nih.gov These hybrids are designed to combine the DNA-damaging properties of platinum with the DNA-intercalating ability of the acridine ring, often resulting in synergistic cytotoxic effects. nih.gov
Thiosemicarbazones: Thiosemicarbazones are a class of compounds with a broad spectrum of biological activities. Their conjugation to the acridine scaffold can be achieved through various synthetic routes. mdpi.com This combination can lead to new compounds with potential applications as therapeutic agents.
Design as Photolabile Protecting Groups for Caging Applications
The acridine moiety, due to its photochemical properties, can be utilized in the design of photolabile protecting groups (PPGs), also known as "cages". rsc.orgmdpi.comresearchgate.net These PPGs can be attached to a biologically active molecule, rendering it inactive. Upon exposure to light of a specific wavelength, the PPG is cleaved, releasing the active molecule with high spatial and temporal control. mdpi.comnih.gov
Acridine-based PPGs can be designed to release carboxylic acids, including amino acids, upon photolysis. rsc.org The ester linkage in this compound, for example, could be adapted for such applications. The fluorescent nature of the acridine core can be an added advantage, allowing for the monitoring of the caged compound and its release. rsc.org This approach is particularly valuable in studying dynamic biological processes and for the targeted delivery of therapeutic agents. mdpi.com
Research in Material Science Applications
The unique photophysical and electronic properties of the acridine scaffold make this compound and its derivatives promising candidates for applications in materials science, particularly in the field of organic electronics.
Organic Light Emitting Diodes (OLEDs) and Optoelectronic Devices
Acridine derivatives are being explored for their use in organic light-emitting diodes (OLEDs). google.com Their planar structure and conjugated π-system can facilitate charge transport and lead to efficient electroluminescence. researchgate.net By modifying the substituents on the acridine ring, the emission color and efficiency of the OLED can be tuned.
The glass transition temperature of acridine compounds is an important factor for their application in OLEDs, with values typically ranging from 120 to 200°C, ensuring the morphological stability of the thin films in the device. google.com The design of acridine derivatives for OLEDs often focuses on achieving high quantum yields and thermal stability. For instance, incorporating bulky groups can prevent intermolecular interactions that often lead to quenching of the emission in the solid state.
Dye-Sensitized Solar Cells
Acridine-based dyes have been investigated as photosensitizers in dye-sensitized solar cells (DSSCs). researchgate.nettandfonline.comscispace.comrsc.orgresearchgate.net In a DSSC, a dye molecule absorbs light and injects an electron into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO2), initiating the process of converting light into electricity. mdpi.commdpi.com
The performance of an acridine dye in a DSSC is dependent on its absorption spectrum, its energy levels relative to the semiconductor's conduction band, and its ability to be regenerated by the electrolyte. tandfonline.comscispace.com Researchers have synthesized novel acridine dyes with extended absorption in the visible region of the electromagnetic spectrum. tandfonline.comscispace.com Computational modeling is often used to predict the electronic structure and absorption properties of new dye candidates, guiding the synthetic efforts towards more efficient photosensitizers. tandfonline.comscispace.com For instance, the introduction of aromatic amine substituents on the acridine core has been shown to be a viable strategy for developing effective DSSC dyes. tandfonline.comscispace.com
Catalysis in Organic Transformations
The acridine scaffold, the core heterocyclic system of this compound, is a cornerstone in the development of potent organic photocatalysts. rsc.orgnih.gov These catalysts have emerged as sustainable and powerful alternatives to traditional precious metal-based catalysts, such as those containing ruthenium and iridium. acs.orgresearchgate.net The catalytic activity of acridine derivatives is centered on their unique photophysical and electrochemical properties, which allow them to mediate a wide array of organic transformations upon excitation with visible light. rsc.orgresearchgate.net
Acridinium (B8443388) salts, derived from the acridine core, are particularly notable for their strong reduction potential in the excited state, excellent stability, and solubility in a broad range of solvents. rsc.org These characteristics make them highly effective in photoredox catalysis, a field that leverages light energy to drive chemical reactions. nih.govresearchgate.net The general mechanism involves the acridine catalyst absorbing a photon, which elevates it to an excited state where it can accept or donate an electron to an organic substrate, thereby generating reactive radical intermediates. This process, often a photoinduced proton-coupled electron transfer (PCET), initiates a catalytic cycle that leads to the formation of complex organic molecules. nih.govnih.gov
The versatility of acridine-based catalysts is demonstrated in their application across a diverse range of organic transformations. These include challenging reactions like C-H functionalization, which allows for the direct modification of otherwise inert carbon-hydrogen bonds. researchgate.net They have also been successfully employed in arylation reactions and various decarboxylative processes, providing synthetic routes to valuable chemical structures. rsc.orgacs.org
Recent research has further expanded the scope of acridine photocatalysis to intricate multicomponent reactions. For instance, a homogeneous photocatalytic system utilizing an acridine catalyst has been developed for a tricomponent decarboxylative radical-mediated amine construction. rsc.org This method provides modular access to α-branched secondary amines directly from a wide array of carboxylic acids, aldehydes, and aromatic amines. rsc.org This transformation is facilitated by the interplay of acridine photocatalysis with copper and Brønsted acid co-catalysts. rsc.org
Another innovative application involves the direct synthesis of thiols from carboxylic acids and elemental sulfur, a process also enabled by multimodal acridine photocatalysis. nih.gov This reaction proceeds through a dual catalytic cycle involving a singlet excited state PCET-mediated decarboxylative carbon-sulfur bond formation and a radical reductive cleavage of the disulfur (B1233692) bond. nih.gov While specific studies on this compound as a catalyst are not extensively documented, its core acridine structure strongly suggests its potential to participate in and catalyze similar organic transformations. The butanoate ester moiety could be further derivatized to fine-tune the catalyst's solubility and electronic properties.
The table below summarizes representative organic transformations catalyzed by acridine derivatives, illustrating the broad applicability of this class of compounds in modern organic synthesis.
| Reaction Type | General Acridine Catalyst | Substrates | Product Type |
| Decarboxylative Conjugate Addition | Acridine | Carboxylic acids, Michael acceptors | Functionalized carbonyl compounds |
| Tricomponent Decarboxylative Amine Construction | Acridine in concert with Cu and Brønsted acid | Carboxylic acids, aldehydes, aromatic amines | α-branched secondary amines |
| Direct Thiol Synthesis | Acridine | Carboxylic acids, elemental sulfur | Thiols |
| C-H Functionalization | Acridinium Salt | Carbamate-protected secondary amines | α-functionalized amines |
| Arylation | Acridinium Salt | N-substituted acridinium salts, arylating agents | C9-arylated acridinium salts |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
